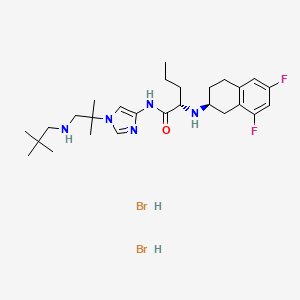
bpV(HOpic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BpV(HOpic) is a protein tyrosine phosphatases (PTPs) and a potent PTEN inhibitor . It is reported to function as an insulin mimetic and activate the insulin receptor kinase (IRK) . It is also known as Bisperoxovanadium (HOpic) .
Molecular Structure Analysis
The molecular formula of bpV(HOpic) is K2[VO(O2)2C6H4NO3] . The molecular weight is 347.24 .Chemical Reactions Analysis
BpV(HOpic) has been shown to enhance PI3K/Akt signaling that could prevent myocardium from ischemia-reperfusion injury . It also activates the insulin receptor kinase (IRK) of hepatoma cells .Physical and Chemical Properties Analysis
BpV(HOpic) is a faintly yellow to dark yellow crystalline solid . It is soluble in water at 20 mg/mL . It should be stored at -20°C in sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
Ovarian Follicle Activation and Development
bpV(HOpic) is recognized for its influence on ovarian follicle culture systems. It's a pharmacological inhibitor of PTEN (phosphatase and tensin homolog) and has been shown to activate follicular growth in vitro. The substance plays a significant role in primordial follicle survival through indirect Akt activation. Studies demonstrate that bpV(HOpic) promotes the initiation of follicle growth and development in pigs, similar to the effects observed in rodent species and humans. For instance, in pig ovarian tissue, the presence of bpV(HOpic) significantly increased the progression of follicular development compared to control groups. This suggests that bpV(HOpic) has a profound impact on pig ovarian follicle development by stimulating the beginning of follicle growth and development (Raffel et al., 2019).
Radioprotective Properties
bpV(HOpic) has also been identified as a potential radioprotective agent. It significantly reduces ionizing radiation (IR)-induced apoptosis and pro-death signaling, enhances DNA repair kinetics, and decreases IR-induced oxidative stress while boosting the antioxidant defense mechanism in cells. This indicates that bpV(HOpic) alleviates IR-induced oxidative stress and cell death by inducing AKT signaling mediated antioxidant defense system and DNA repair pathways, emphasizing its potential as a radiation countermeasure (Chauhan et al., 2021).
Myocardial Protection
In the context of myocardial infarction, bpV(HOpic) has been found to attenuate simulated ischemia-reperfusion (I/R) injury in vitro and limit myocardial infarct size in vivo. Treatment with bpV(HOpic) resulted in reduced cell death, improved cell viability, and suppressed caspase-3 activity in cells exposed to simulated I/R. Moreover, bpV(HOpic) treatment led to significant reductions in infarct size and improved cardiac function after I/R injury, attributed to the upregulation of the PI3K/Akt/eNOS/ERK prosurvival pathway (Keyes et al., 2010).
Hepatic Ischemia/Reperfusion Injury
bpV(HOpic) has been demonstrated to mimic the protection provided against reoxygenation damage in hepatocytes during reperfusion after hepatic ischemia. The PTEN inhibitor mimicked the protective effects against reoxygenation damage, promoting PKB/Akt activation and ameliorating alanine aminotransferase release and histological lesions induced by reperfusion. This implies that PTEN inhibitors like bpV(HOpic) could be valuable for pharmacologically inducing postconditioning in the liver (Dal Ponte et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
BpV(HOpic) has shown potential in medical research. It has been found to improve cardiac function, reduce cardiomyocyte apoptosis, promote angiogenesis, and activate the PI3K/Akt/VEGF signaling pathway . It has also been suggested that targeting DNA damage response mechanisms within oocytes may be valuable in developing techniques to protect ovaries against chemotherapy and in advancing clinical approaches to regulate primordial follicle activation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for bpV(HOpic) involves the reaction of bpV(OH)2 with HOpic in the presence of a reducing agent.", "Starting Materials": [ { "name": "bpV(OH)2", "amount": "1 equivalent" }, { "name": "HOpic", "amount": "2 equivalents" }, { "name": "Reducing agent (e.g. NaBH4)", "amount": "3 equivalents" }, { "name": "Solvent (e.g. DMF)", "amount": "as needed" } ], "Reaction": [ { "step": "Dissolve bpV(OH)2, HOpic, and reducing agent in solvent." }, { "step": "Heat the mixture to reflux for several hours." }, { "step": "Cool the mixture and filter off any solids." }, { "step": "Concentrate the filtrate to remove solvent." }, { "step": "Purify the resulting solid by recrystallization." }, { "step": "Dry the purified solid under vacuum." }, { "step": "Characterize the product by spectroscopic methods." } ] } | |
CAS-Nummer |
722494-26-0 |
Molekularformel |
C6H9K2NO8V |
Molekulargewicht |
352.275 |
IUPAC-Name |
dipotassium;hydrogen peroxide;5-hydroxypyridine-2-carboxylate;vanadium;hydroxide |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
DCISRTLOMUPZNO-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1O)C(=O)[O-].[OH-].OO.OO.[K+].[K+].[V] |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
(5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bpV(HOpic)?
A1: bpV(HOpic) acts as a potent and reversible inhibitor of PTEN. [, , , , , ] This inhibition disrupts PTEN's role as a negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, ultimately leading to increased Akt phosphorylation and activation. [, , , , , , , ]
Q2: How does bpV(HOpic) influence follicle activation?
A2: Research indicates that bpV(HOpic), by inhibiting PTEN, promotes the activation of primordial follicles in various species, including humans, bovine, swine, and alpaca. [, , , , ] This activation is linked to increased Akt phosphorylation and downstream signaling events. [, , , ]
Q3: What are the effects of bpV(HOpic) on cell survival and apoptosis?
A3: Studies demonstrate varying effects of bpV(HOpic) on cell survival and apoptosis. While some studies report protective effects against ischemia-reperfusion injury in cardiomyocytes and hepatocytes, [, ] others suggest potential detrimental impacts on the development and survival of growing follicles. [] This difference highlights the context-dependent nature of bpV(HOpic)'s effects on cellular processes.
Q4: What is the role of bpV(HOpic) in studying the Hippo signaling pathway?
A5: bpV(HOpic) has been used in conjunction with tissue fragmentation, a known disruptor of the Hippo pathway, to study follicle activation. [] Findings indicate that bpV(HOpic) acts synergistically with Hippo disruption to accelerate primordial follicle recruitment. []
Q5: Is there any spectroscopic data available for bpV(HOpic)?
A5: The provided research papers do not include detailed spectroscopic data for bpV(HOpic).
Q6: What is known about the material compatibility and stability of bpV(HOpic)?
A6: The provided research primarily focuses on the biological activity of bpV(HOpic). Information regarding its material compatibility and stability under various conditions is limited within these studies.
Q7: What cell lines and animal models have been used to study bpV(HOpic)?
A9: Researchers have employed a variety of cell lines and animal models to investigate the effects of bpV(HOpic). These include: * Cell lines: Rat cardiomyocytes, [] primary rat hepatocytes, [] H9c2 rat myoblasts, [] BV2 microglial cells, [] human gastric cancer cell lines (BGC823 and SGC7901), [] MCF-7 breast cancer cells and MCF-7/dox cells [] * Animal models: Mice, [, , , , , ], rats, [, , , ], sheep, [], alpaca []
Q8: What are the key findings from in vitro studies using bpV(HOpic)?
A8: In vitro studies have revealed that bpV(HOpic) can:
* Enhance the activation and survival of primordial follicles in ovarian tissue cultures. [, , , , ]* Protect cardiomyocytes and hepatocytes from ischemia-reperfusion injury. [, ]* Influence myoblast migration. [, ]* Modulate neuroinflammation in microglial cells. []* Impact cell proliferation, apoptosis, and migration in cancer cell lines. [, , , ]Q9: What have in vivo studies revealed about the effects of bpV(HOpic)?
A9: In vivo research has demonstrated that bpV(HOpic) can:
* Improve cardiac function and reduce infarct size in models of ischemia-reperfusion injury. [, ]* Influence follicle activation and oocyte maturation in animal models. [, , ]* Affect the expression of proteins involved in various signaling pathways. [, , , , , , , ]Q10: Have any clinical trials been conducted using bpV(HOpic)?
A12: The provided research papers do not mention any clinical trials involving bpV(HOpic). While some studies have investigated its potential for treating human conditions like premature ovarian insufficiency, [, ] these remain in the preclinical stage.
Q11: What is the safety profile of bpV(HOpic)?
A13: While one study suggests that transient bpV(HOpic) treatment might be safe for activating primordial follicles in mice, [] more comprehensive research is needed to fully understand its long-term effects and potential toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)
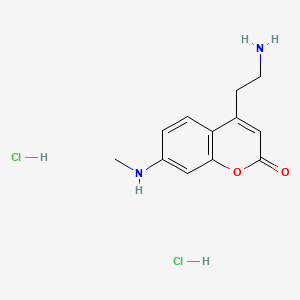
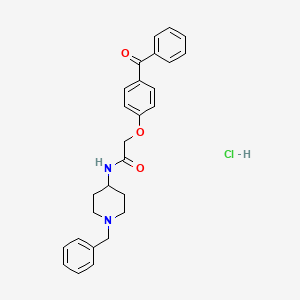
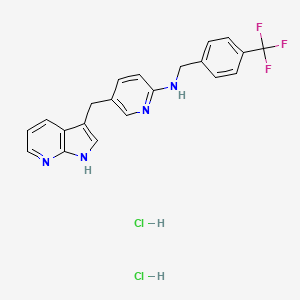


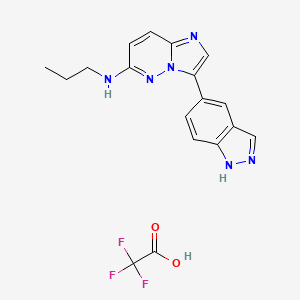
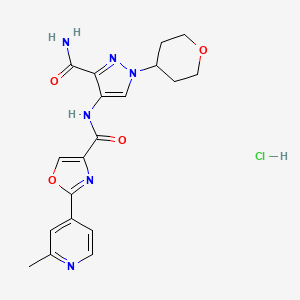
![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)


